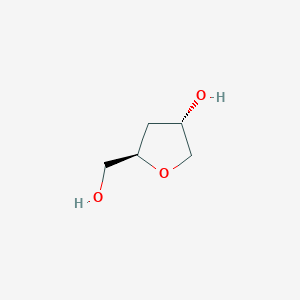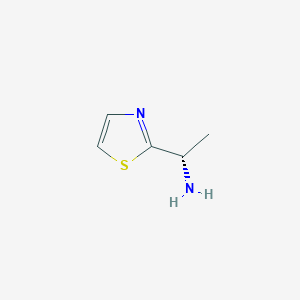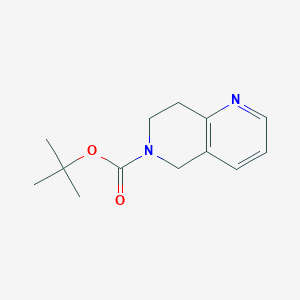
2-(3-aminopyridin-4-yl)acetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-aminopyridin-4-yl)acetic Acid” is a chemical compound with the molecular formula C8H10N2O2. It is a derivative of pyridine and has been identified in various databases such as PubChem .
Synthesis Analysis
Aminopyridines, which include “this compound”, have been extensively studied due to their interesting biological activities . They exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine . The synthesis of these compounds involves various methods, including the Chichibabin amination .
Chemical Reactions Analysis
Aminopyridines, including “this compound”, can form complexes with metals . These complexes are often insoluble in water, hexane, acetone, and ethyl acetate but soluble in DMSO, DMF, and acetic acid . The solubility is a result of the interaction between the hydrogen ion in the complexes and the oxygen atom in the solvent that results in the formation of a hydrogen bond .
Applications De Recherche Scientifique
Synthesis and Structural Studies
(Chui et al., 2004) discuss the preparation of acetic acids derived from 2-aminopyridines, focusing on molecular conformations in solution and crystal form. This indicates its relevance in the study of chemical structures and reactions.
Reactivity and Chemical Interactions
(Asadi et al., 2021) explore the reactivity of 2-aminopyridine in the presence of aryl glyoxals or aryl aldehydes, highlighting its potential in the synthesis of various chemical compounds.
Interaction with Other Chemicals
(Inuzuka & Fujimoto, 1992) conducted molecular orbital calculations to understand the interaction of 2-aminopyridine with formic acid, showing its significance in understanding chemical interactions and processes.
Potential in Anticancer Research
(Temple et al., 1983) discuss the use of aminopyridine derivatives in the synthesis of compounds that were tested for anticancer properties, suggesting its application in medicinal chemistry.
Role in Synthesis of Novel Compounds
(Petz et al., 2019) report the synthesis of new acetic acid derivatives, where 2-aminopyridine derivatives play a crucial role, indicating its utility in creating new chemical entities.
Use in Fluorescent Chemosensors
(Shylaja et al., 2020) highlight the development of a fluorescent chemosensor using a 2-aminopyridine derivative, showcasing its potential in analytical chemistry.
Application in Synthesis of Neurological Inhibitors
(Ji et al., 2012) describe the synthesis of 2-aminopyridinomethyl pyrrolidines, potent inhibitors of neuronal nitric oxide synthase, indicating its relevance in neuroscience and pharmacology.
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-(3-aminopyridin-4-yl)acetic Acid may also interact with various cellular targets.
Mode of Action
It’s known that similar compounds can form π-π t-shaped interactions with amino acid residues . This could be a possible interaction mechanism for this compound with its targets, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also influence multiple biochemical pathways and their downstream effects.
Pharmacokinetics
The search results mention terms like “lipophilicity” and "water solubility" , which are key factors influencing a compound’s pharmacokinetics and bioavailability.
Result of Action
Based on the potential biological activities of similar compounds , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
2-(3-aminopyridin-4-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-6-4-9-2-1-5(6)3-7(10)11/h1-2,4H,3,8H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNSNLGAFDATPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467945 |
Source


|
| Record name | 2-(3-aminopyridin-4-yl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
878483-87-5 |
Source


|
| Record name | 2-(3-aminopyridin-4-yl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone](/img/structure/B1313256.png)









![(S)-N,N-Dimethyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1313291.png)


